Cas no 320424-52-0 (2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone)

2-(3,5-Diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone is a heterocyclic compound featuring a pyrazole core substituted with amino groups and a phenyl ketone moiety. Its structural configuration imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of biologically active molecules. The presence of diamino and carbonyl functional groups enhances its versatility in nucleophilic and electrophilic reactions, facilitating further derivatization. The compound's stability under standard conditions and well-defined synthetic pathway make it a reliable building block for research and industrial processes. Its purity and consistent performance are critical for precision in complex organic transformations.
2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone structure
320424-52-0 structure
Product name:2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone
CAS No:320424-52-0
MF:C12H14N4O
MW:230.265761852264
CID:6787193
PubChem ID:1473558

2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone Chemical and Physical Properties

Names and Identifiers

    • MFCD00215347
    • AKOS015992161
    • Oprea1_078797
    • 1B-012
    • 2-(3,5-diamino-1-methylpyrazol-4-yl)-1-phenylethanone
    • 2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenylethan-1-one
    • 2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone
    • 320424-52-0
    • Inchi: 1S/C12H14N4O/c1-16-12(14)9(11(13)15-16)7-10(17)8-5-3-2-4-6-8/h2-6H,7,14H2,1H3,(H2,13,15)
    • InChI Key: ZOYOZXLQNJXMJE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CC1C(N)=NN(C)C=1N

Computed Properties

  • Exact Mass: 230.11676108g/mol
  • Monoisotopic Mass: 230.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.9Ų
  • XLogP3: 0.8

2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664499-100mg
2-(3,5-Diamino-1-methyl-1H-pyrazol-4-yl)-1-phenylethan-1-one
320424-52-0 98%
100mg
¥1755.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664499-2mg
2-(3,5-Diamino-1-methyl-1H-pyrazol-4-yl)-1-phenylethan-1-one
320424-52-0 98%
2mg
¥504.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664499-25mg
2-(3,5-Diamino-1-methyl-1H-pyrazol-4-yl)-1-phenylethan-1-one
320424-52-0 98%
25mg
¥1417.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664499-10mg
2-(3,5-Diamino-1-methyl-1H-pyrazol-4-yl)-1-phenylethan-1-one
320424-52-0 98%
10mg
¥756.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664499-20mg
2-(3,5-Diamino-1-methyl-1H-pyrazol-4-yl)-1-phenylethan-1-one
320424-52-0 98%
20mg
¥1117.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664499-50mg
2-(3,5-Diamino-1-methyl-1H-pyrazol-4-yl)-1-phenylethan-1-one
320424-52-0 98%
50mg
¥1328.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664499-1mg
2-(3,5-Diamino-1-methyl-1H-pyrazol-4-yl)-1-phenylethan-1-one
320424-52-0 98%
1mg
¥445.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664499-5mg
2-(3,5-Diamino-1-methyl-1H-pyrazol-4-yl)-1-phenylethan-1-one
320424-52-0 98%
5mg
¥546.00 2024-08-02

Additional information on 2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone

Compound CAS No 320424-52-0: 2-(3,5-Diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone

The compound with CAS No 320424-52-0, commonly referred to as 2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with amino groups and a phenyl ethanone moiety. The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, and in this case, it is substituted with amino groups at positions 3 and 5, as well as a methyl group at position 1. The phenyl ethanone group adds to the molecule's complexity and potential for functional diversity.

Recent studies have highlighted the biological activity of this compound, particularly its potential as a drug candidate. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors, which could make it a valuable tool in the development of new therapeutic agents. For instance, investigations into its antimicrobial properties have shown promising results, suggesting that it could be used in the creation of novel antibiotics or antifungal agents.

In addition to its biological applications, the compound has also been studied for its chemical reactivity. The presence of the pyrazole ring and the phenyl ethanone group provides multiple sites for chemical modification, enabling researchers to synthesize derivatives with enhanced properties. These derivatives have been tested for their ability to act as catalysts in organic reactions or as building blocks in materials science.

The synthesis of 2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone involves a series of carefully controlled steps that ensure high purity and yield. Recent advancements in synthetic methodology have allowed for more efficient and scalable production processes. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.

From a structural perspective, the compound's aromaticity plays a crucial role in its stability and reactivity. The pyrazole ring contributes to the molecule's planarity and conjugation, which are essential for its electronic properties. Furthermore, the amino groups on the pyrazole ring can participate in hydrogen bonding or act as nucleophilic sites in various chemical reactions.

One area where this compound has shown particular promise is in the field of drug delivery systems. Its ability to form stable complexes with other molecules makes it an attractive candidate for use in targeted drug delivery applications. Researchers have explored its potential as a carrier for hydrophobic drugs or as a component in polymeric drug delivery systems.

Another intriguing aspect of this compound is its role in bioconjugation chemistry. The phenyl ethanone group can undergo nucleophilic substitution reactions under specific conditions, allowing for the attachment of various functional groups or biomolecules. This property has led to its use in the synthesis of bioconjugates that combine small molecules with proteins or nucleic acids.

Recent studies have also focused on the photophysical properties of this compound. The combination of aromatic rings and conjugated systems within its structure gives rise to interesting optical properties that could be harnessed in optoelectronic materials or sensors. Researchers are currently investigating its potential application in light-emitting diodes (LEDs) or photovoltaic devices.

In terms of environmental impact, this compound has been assessed for its biodegradability and toxicity profiles. Initial findings suggest that it is not highly toxic to aquatic organisms under standard test conditions; however, further studies are needed to fully understand its environmental fate and potential risks.

The versatility of 2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1

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